molecular formula C16H13ClO4 B7962724 Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate

Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7962724
M. Wt: 304.72 g/mol
InChI Key: RXRWWGMHAROLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a chloro group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and quality of the final product.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.

    Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-5-[3-(methoxycarbonyl)phenyl]benzoate, 3-amino-5-[3-(methoxycarbonyl)phenyl]benzoate, or 3-thiol-5-[3-(methoxycarbonyl)phenyl]benzoate can be formed.

    Hydrolysis Products: 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoic acid and methanol.

    Reduction Products: 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzyl alcohol.

Scientific Research Applications

Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • Methyl 3-chloro-5-[3-(hydroxycarbonyl)phenyl]benzoate
  • Methyl 3-chloro-5-[3-(aminocarbonyl)phenyl]benzoate
  • Methyl 3-chloro-5-[3-(thiocarbonyl)phenyl]benzoate

Comparison: Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. Compared to its analogs with hydroxycarbonyl, aminocarbonyl, or thiocarbonyl groups, the methoxycarbonyl group provides different steric and electronic properties, potentially leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

methyl 3-chloro-5-(3-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-4-10(6-11)12-7-13(16(19)21-2)9-14(17)8-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRWWGMHAROLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.